

# Structure-activity relationship (SAR) of dimethylmorpholine derivatives

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## Compound of Interest

**Compound Name:** 6,6-Dimethylmorpholine-2-carboxylic acid hcl  
**CAS No.:** 2260937-66-2  
**Cat. No.:** B2443020

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## The Pharmacophore Files: 2,6-Dimethylmorpholine (DMM) Derivatives

Technical Guide for Medicinal Chemists & Drug Developers

### Executive Summary

The dimethylmorpholine (DMM) moiety, specifically the 2,6-dimethylmorpholine scaffold, represents a critical tactical modification in modern medicinal chemistry. Unlike the unsubstituted morpholine ring—often used solely to improve solubility—the 2,6-DMM scaffold offers a dual advantage: conformational locking and metabolic blockade. This guide analyzes the Structure-Activity Relationship (SAR) of DMM derivatives, focusing on their ability to modulate lipophilicity (

), basicity (

), and resistance to cytochrome P450-mediated oxidative clearance.

# Physicochemical Architecture: The "Conformational Lock"

## Stereoelectronic Rationale

The morpholine ring exists in a fluxional chair conformation. In unsubstituted morpholine, the ring flips rapidly, creating an entropic penalty upon binding to a rigid protein active site.

Introducing methyl groups at the 2 and 6 positions restricts this flexibility.

- **Cis-2,6-DMM (Meso):** This is the pharmacologically preferred isomer. Both methyl groups adopt an equatorial orientation to minimize 1,3-diaxial interactions. This "locks" the ring into a rigid chair conformation, pre-organizing the vector of the nitrogen lone pair for hydrogen bonding.
- **Trans-2,6-DMM (Chiral):** Forces one methyl group into a high-energy axial position (or forces a twist-boat conformation), making it energetically less favorable and often less potent due to poor shape complementarity.

## Basicity and Lipophilicity Modulation

- **Basicity (**  
) : The 2,6-dimethyl substitution exerts a positive inductive effect (+I), increasing electron density on the nitrogen. Consequently, 2,6-DMM (  
) is slightly more basic than morpholine (  
) . This enhances lysosomal trapping and solubility at physiological pH.
- **Lipophilicity (**  
) : The addition of two methyl groups increases  
  
by approximately 0.5–0.8 units, improving passive membrane permeability compared to the naked morpholine.

## Visualization: Conformational Dynamics

The following diagram illustrates the entropic advantage of the 2,6-DMM scaffold.



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Figure 1: Conformational locking of the morpholine ring. The cis-2,6-dimethyl substitution restricts ring flipping, reducing the entropic cost of binding.

## Metabolic Stability: The "Magic Methyl" Effect

One of the primary failures in morpholine-containing drugs is rapid clearance via oxidative metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target the electron-rich

-carbons adjacent to the nitrogen or oxygen.

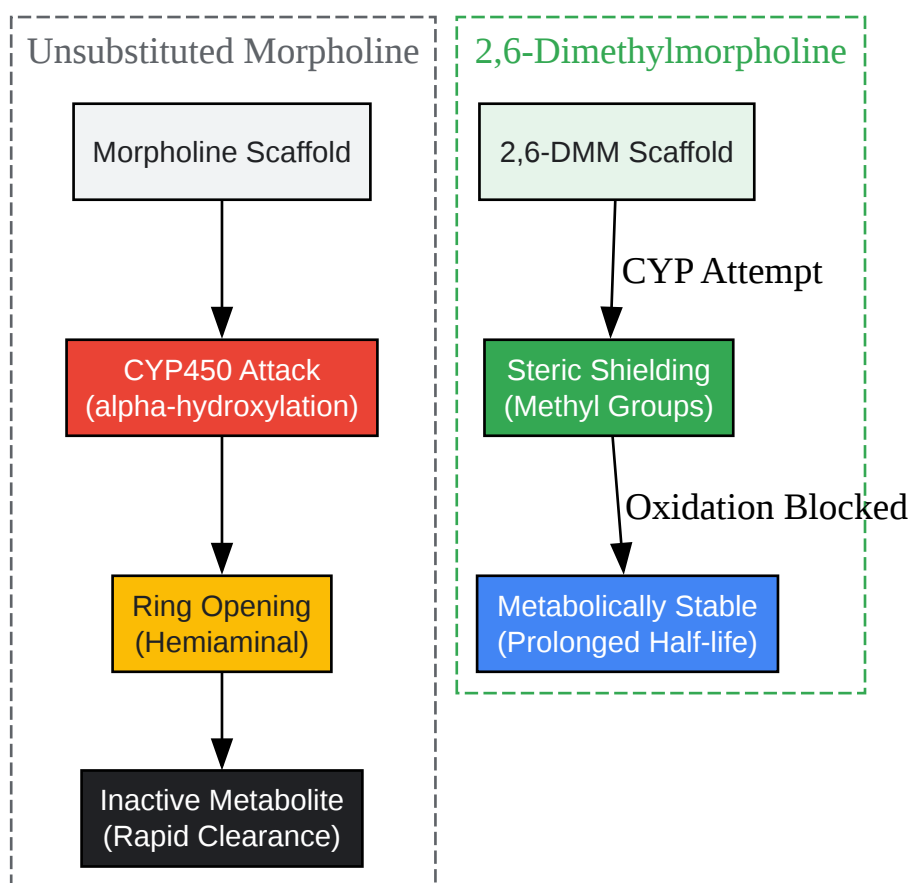
### Mechanism of Blockade

- Morpholine Vulnerability: The

-carbons (C2 and C6) are susceptible to hydroxylation, leading to ring opening (hemiaminal formation) and subsequent N-dealkylation.

- DMM Shielding: Placing methyl groups at C2 and C6 introduces steric hindrance that blocks the approach of the highly reactive Iron-Oxo species of the CYP450 heme center. This is a classic example of "Metabolic Soft Spot Blocking."

### Visualization: Metabolic Pathway Comparison[1]



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Figure 2: Metabolic fate comparison. 2,6-dimethyl substitution prevents -carbon hydroxylation, significantly extending in vivo half-life.

## Case Study: Amorolfine (Antifungal Agent)

Amorolfine serves as the definitive proof-of-concept for the DMM pharmacophore.

- Target:
  - reductase and
  - isomerase (Ergosterol biosynthesis).
- SAR Insight: The cis-2,6-dimethylmorpholine ring mimics the high-energy carbocationic intermediate formed during sterol reduction.

- The Oxygen atom mimics the C-14 cation charge distribution via electronics.
- The Dimethyl groups provide the necessary lipophilic bulk to fit the hydrophobic pocket of the enzyme, which a naked morpholine fails to achieve.
- Result: High potency ( in nM range) and extended residence time in the nail matrix due to lipophilicity.

## Experimental Protocols

### Synthesis of cis-2,6-Dimethylmorpholine

Thermodynamically controlled cyclization favors the cis-isomer.

Reagents: Diisopropanolamine, Conc. Sulfuric Acid (

), Sodium Hydroxide (

).<sup>[1]</sup>

- Cyclization: Charge a reactor with diisopropanolamine (1.0 eq).
- Acid Addition: Slowly add conc. (1.5 eq) while maintaining temperature (Exothermic!).
- Dehydration: Heat the mixture to 170–190°C for 4–6 hours. Water is removed azeotropically. Note: High temperature favors the thermodynamic cis-isomer.
- Neutralization: Cool to room temperature. Slowly add 50% solution until pH > 11.
- Isolation: Steam distill the amine layer.
- Purification: Fractional distillation. The cis-isomer (b.p. ~147°C) can be separated from the trans-isomer.

- Yield: Typically 80:20 (cis:trans) ratio.

## Microsomal Stability Assay (Validation of SAR)

To verify the "Magic Methyl" effect.

- Preparation: Incubate test compound (1 ) with human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system in phosphate buffer (pH 7.4).
- Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot vs. time.
  - Success Criterion: 2,6-DMM analog should show clearance rate compared to the unsubstituted morpholine analog.

## Comparative Data Summary

Property	Morpholine	cis-2,6-Dimethylmorpholine	SAR Implication
	8.36	~9.04	Increased basicity; better lysosomal retention.
	-0.86	-0.15	Improved membrane permeability.
Conformation	Fluxional	Rigid Chair	Lower entropic penalty for binding.
Metabolic Site	-Carbon	Blocked	Resistance to CYP-mediated oxidation.
Stereochemistry	Achiral	Meso (cis) / Chiral (trans)	Stereocontrol required during synthesis.

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